3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)-
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Overview
Description
3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- is a chemical compound that belongs to the pyridazinone family Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxy group at the 6th position and a 1-methyl-1-phenylethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reaction time, to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 6-hydroxy-2-(1-methyl-1-phenylethyl)- has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3
Properties
CAS No. |
60498-86-4 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,10-6-4-3-5-7-10)15-12(17)9-8-11(16)14-15/h3-9H,1-2H3,(H,14,16) |
InChI Key |
WYINYISPBHVNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C(=O)C=CC(=O)N2 |
Origin of Product |
United States |
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